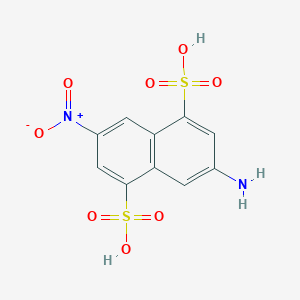

3-Amino-7-nitronaphthalene-1,5-disulfonic acid

Descripción

The exact mass of the compound 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-7-nitronaphthalene-1,5-disulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-7-nitronaphthalene-1,5-disulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-amino-7-nitronaphthalene-1,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O8S2/c11-5-1-7-8(9(2-5)21(15,16)17)3-6(12(13)14)4-10(7)22(18,19)20/h1-4H,11H2,(H,15,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFKYEIJIGWGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169962 | |

| Record name | 3-Amino-7-nitronaphthalene-1,5-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17527-17-2 | |

| Record name | 3-Amino-7-nitro-1,5-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17527-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-7-nitronaphthalene-1,5-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017527172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-7-nitronaphthalene-1,5-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-7-nitronaphthalene-1,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Amino-7-nitronaphthalene-1,5-disulfonic Acid

Abstract

This guide provides an in-depth, technically-grounded protocol for the synthesis of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid (CAS No: 17527-17-2). This compound is a significant intermediate in the synthesis of various azo dyes.[1] The described synthetic pathway is a four-step process commencing with naphthalene. Each step—disulfonation, initial nitration, reduction, and a final regioselective nitration—is detailed with a focus on the underlying chemical principles, reaction control, and the causality behind experimental choices. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, providing a robust framework for producing this valuable chemical intermediate.

Strategic Overview of the Synthesis

The synthesis of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is not a trivial process due to the challenges of controlling regioselectivity on the naphthalene core. The presence of multiple strongly directing groups requires a carefully planned sequence of reactions. The chosen strategy involves building the molecule sequentially to ensure the correct placement of each functional group.

The four core stages of the synthesis are:

-

Disulfonation: Naphthalene is sulfonated to produce naphthalene-1,5-disulfonic acid, commonly known as Armstrong's acid. This step establishes the foundational sulfonyl groups.

-

Nitration I: Armstrong's acid is nitrated. The two deactivating sulfonic acid groups direct the incoming electrophile (nitronium ion) to the C-3 position.

-

Reduction: The nitro group of 3-nitronaphthalene-1,5-disulfonic acid is reduced to a primary amine, yielding 3-aminonaphthalene-1,5-disulfonic acid.

-

Nitration II (Regioselective): The final, and most critical, step involves a second nitration. The directing effects of the existing amino and sulfonic acid groups are leveraged to selectively install a nitro group at the C-7 position.

The overall workflow is depicted below.

Caption: Overall four-step synthetic workflow.

Materials and Equipment

| Chemicals | Grade | Supplier |

| Naphthalene | Reagent Grade, >99% | Standard chemical suppliers |

| Fuming Sulfuric Acid (Oleum, 20% SO₃) | Technical Grade | Standard chemical suppliers |

| Dichloromethane | ACS Grade | Standard chemical suppliers |

| Sulfuric Acid (98%) | ACS Grade | Standard chemical suppliers |

| Nitric Acid (68-70%) | ACS Grade | Standard chemical suppliers |

| Iron Filings | -325 mesh | Standard chemical suppliers |

| Hydrochloric Acid (37%) | ACS Grade | Standard chemical suppliers |

| Sodium Hydroxide | ACS Grade | Standard chemical suppliers |

| Sodium Chloride | ACS Grade | Standard chemical suppliers |

Equipment:

-

Glass-lined or Hastelloy reactor with temperature control, overhead stirrer, and reflux condenser

-

Addition funnels

-

Filtration apparatus (Büchner funnel or filter press)

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system

-

FT-IR Spectrometer

-

NMR Spectrometer

-

Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocols

Part 3.1: Synthesis of Naphthalene-1,5-disulfonic Acid (Armstrong's Acid)

This initial step involves the electrophilic aromatic substitution of naphthalene with sulfur trioxide. The reaction temperature is a critical parameter. Sulfonation at lower temperatures kinetically favors the formation of the alpha-substituted product (naphthalene-1-sulfonic acid), while higher temperatures favor the thermodynamically more stable beta-isomer.[2] To achieve disubstitution at the 1 and 5 positions, a controlled process is required. A patented method utilizing liquid sulfur trioxide in a solvent provides a high-yield route.[3]

Protocol:

-

In a suitable reactor, cool 600 g of dichloromethane to -10°C.

-

Prepare two separate solutions:

-

Solution A: Dissolve 192.3 g (1.5 mol) of naphthalene in 961.0 g of dichloromethane.

-

Solution B: Dissolve 360.3 g of liquid sulfur trioxide (SO₃) in 1540 g of dichloromethane.

-

-

Cool both Solution A and Solution B to -10°C.

-

Simultaneously add both solutions to the cooled dichloromethane in the reactor over the same time interval, maintaining the reaction temperature between -10°C and -5°C. Evaporative cooling can be used to control the temperature.[3]

-

After the addition is complete, the reaction mixture contains the desired naphthalene-1,5-disulfonic acid. The product often precipitates from the solvent.

-

The product slurry is typically carried forward to the next step without intermediate isolation to maximize yield.

Part 3.2: Synthesis of 3-Nitronaphthalene-1,5-disulfonic Acid

The sulfonic acid groups are strongly deactivating and meta-directing. In the case of naphthalene-1,5-disulfonic acid, both SO₃H groups direct the incoming nitronium ion (NO₂⁺) electrophile to the 3, 7, and 8 positions. The 3- and 7-positions are electronically favored. This step selectively adds a nitro group at one of these positions.

Protocol:

-

To the slurry from the previous step, a mixture of sulfuric acid and a recycled crude nitration mixture is added to facilitate phase separation.[3]

-

The upper organic solvent phase (dichloromethane) is decanted or distilled off.

-

Prepare a nitrating mixture (nitrosulfuric acid) by carefully adding nitric acid to concentrated sulfuric acid. A typical mixture involves 1 to 1.5 moles of nitric acid per mole of the disulfonic acid.[4]

-

Cool the remaining slurry of Armstrong's acid anhydride to 10-15°C.

-

Slowly add the nitrating mixture to the slurry, maintaining the temperature between 10°C and 40°C.[3]

-

After the addition is complete, allow the mixture to stir at 40°C for approximately 4 hours to ensure the reaction goes to completion.[3]

-

The resulting product, 3-nitronaphthalene-1,5-disulfonic acid, is present in the acidic reaction mixture.

Part 3.3: Synthesis of 3-Aminonaphthalene-1,5-disulfonic Acid

The reduction of the nitro group to an amine is a standard transformation. The Béchamp reduction, using iron metal in an acidic medium, is a well-established and cost-effective method for this purpose, particularly on an industrial scale.

Protocol:

-

Transfer the crude nitration mixture from the previous step to a larger reactor equipped with a robust stirrer.

-

Heat the mixture to 70-80°C.

-

Carefully add iron filings (approximately 2-3 molar equivalents relative to the nitro compound) portion-wise to the hot solution. The reaction is exothermic and will generate steam.

-

A small amount of hydrochloric acid is typically added to initiate and sustain the reaction.

-

Maintain the temperature at 95-100°C and stir vigorously for 4-6 hours until the reaction is complete (as monitored by HPLC or TLC).

-

Once the reduction is complete, the mixture is neutralized with a base (e.g., sodium hydroxide or calcium carbonate) to precipitate iron oxides (iron sludge).

-

Filter the hot solution to remove the iron sludge. The filtrate contains the sodium salt of 3-aminonaphthalene-1,5-disulfonic acid.

Part 3.4: Synthesis of 3-Amino-7-nitronaphthalene-1,5-disulfonic Acid

This final step is the most challenging due to the competing directing effects of the functional groups. The goal is to introduce a nitro group at the C-7 position.

Causality of Regioselectivity:

-

Amino Group (at C-3): An activating, ortho-, para-directing group. It would favor substitution at C-2 and C-4.

-

Sulfonic Acid Group (at C-1): A deactivating, meta-directing group. It directs towards C-3 (blocked), C-5 (blocked), and C-7.

-

Sulfonic Acid Group (at C-5): A deactivating, meta-directing group. It directs towards C-1 (blocked), C-3 (blocked), and C-7.

The powerful meta-directing influence of both sulfonic acid groups converges on the C-7 position. This, combined with potential steric hindrance at the C-2 and C-4 positions from the adjacent sulfonic acid groups, makes the C-7 position the most probable site for electrophilic nitration.[1] Precise control over reaction conditions is paramount to achieve high selectivity.

Caption: Converging directing effects for the final nitration step.

Protocol:

-

Cool the aqueous solution of 3-aminonaphthalene-1,5-disulfonic acid sodium salt to 5-10°C.

-

Slowly add concentrated sulfuric acid to the solution to lower the pH and re-protonate the sulfonic acid groups. The mixture should be kept cold.

-

Prepare a mild nitrating agent, for instance, by dissolving sodium nitrite in sulfuric acid or using a dilute nitric acid solution.

-

Carefully add the nitrating agent to the cold reaction mixture over several hours, ensuring the temperature does not exceed 15°C.

-

Monitor the reaction closely using HPLC to track the formation of the product and consumption of the starting material.

-

Once the reaction is complete, the product can be isolated by "salting out"—adding a significant quantity of sodium chloride to the mixture, which reduces the solubility of the disodium salt of the product and causes it to precipitate.

-

Filter the precipitated solid, wash with a saturated brine solution, and dry under vacuum.

Purification and Characterization

| Parameter | Method | Expected Result |

| Purity | Reverse-Phase HPLC | >98% (C18 column, mobile phase of acetonitrile/water with an acid modifier like phosphoric acid).[5] |

| Identity | FT-IR (KBr Pellet) | Characteristic peaks for N-H (amine, ~3400-3300 cm⁻¹), N=O (nitro, ~1530, 1350 cm⁻¹), S=O (sulfonic acid, ~1200, 1040 cm⁻¹), and aromatic C-H stretches. |

| Structure | ¹H NMR (D₂O) | A complex aromatic region with distinct signals corresponding to the protons on the substituted naphthalene ring. |

| Structure | ¹³C NMR (D₂O) | Ten distinct signals in the aromatic region, with carbons attached to electron-withdrawing groups (NO₂, SO₃H) shifted downfield. |

Safety and Handling

-

Strong Acids: Fuming sulfuric acid (oleum), concentrated sulfuric acid, and nitric acid are extremely corrosive and are strong oxidizing agents. Handle only in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, apron, and face shield.

-

Nitration Reactions: Nitration reactions are highly exothermic and can run away if not properly controlled. Maintain strict temperature control and add reagents slowly. Have an appropriate cooling bath on standby.

-

Naphthalene Derivatives: Naphthalene and its derivatives can be hazardous. Consult the Safety Data Sheet (SDS) for each specific compound. Avoid inhalation of dust and skin contact.

This guide presents a chemically sound and logical pathway for the synthesis of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid. Researchers should perform their own risk assessments and small-scale trials before attempting a large-scale synthesis.

References

- Spryskov, A. A., & Ovsyankina, M. I. (1954). The sulfonation of naphthalene. Zhurnal Obshchei Khimii, 24, 1810-1814.

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

- Google Patents. (1980). Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid.

- Google Patents. (1980). Process for the production of nitronaphthalene sulfonic acids.

-

WordPress.com. (2024). sulphonation of naphthalene. [Link]

- Brzeziñska, E., & Kusztal, D. (2002). Sulfonation of the Naphthalene Derivatives in Protic Solvent. Principles of Isomer Distribution. ElectronicsAndBooks.

-

SIELC Technologies. (2018). 3-Amino-7-nitronaphthalene-1,5-disulphonic acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 3. EP0013395B1 - Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid - Google Patents [patents.google.com]

- 4. EP0041631B1 - Process for the production of nitronaphthalene sulfonic acids - Google Patents [patents.google.com]

- 5. 3-Amino-7-nitronaphthalene-1,5-disulphonic acid | SIELC Technologies [sielc.com]

3-Amino-7-nitronaphthalene-1,5-disulfonic acid chemical properties

An In-Depth Technical Guide to 3-Amino-7-nitronaphthalene-1,5-disulfonic Acid

This guide provides a comprehensive technical overview of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid, a specialized naphthalene derivative of significant interest in chemical synthesis and life sciences. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and analytical methodologies associated with this compound, grounding theoretical knowledge in practical, field-proven insights.

Introduction: A Molecule of Versatile Functionality

3-Amino-7-nitronaphthalene-1,5-disulfonic acid (CAS No: 17527-17-2) is a highly functionalized aromatic compound.[1][2] Its structure, featuring a rigid naphthalene core substituted with electron-donating (amino) and electron-withdrawing (nitro, sulfonic acid) groups, imparts a unique combination of reactivity, polarity, and spectral properties. These characteristics make it a valuable intermediate in the synthesis of complex organic molecules, particularly azo dyes, and a candidate for investigation in advanced applications such as targeted drug delivery and biological imaging.[3][4] This guide will elucidate the chemical principles that underpin its utility and provide a framework for its effective application in a research and development setting.

Core Physicochemical and Structural Properties

The inherent properties of a molecule dictate its behavior in chemical and biological systems. Understanding these fundamentals is critical for experimental design and application development. The compound is reportedly hygroscopic and requires storage at 2–8°C in amber vials to prevent decomposition.[3]

| Property | Value | Source(s) |

| CAS Number | 17527-17-2 | [1][2][5] |

| Molecular Formula | C₁₀H₈N₂O₈S₂ | [5] |

| Molecular Weight | 348.31 g/mol | [5] |

| Synonyms | 1,5-Naphthalenedisulfonic acid, 3-amino-7-nitro- | [2] |

| Purity Specification | ≥95% | [5] |

| Long-Term Storage | Cool, dry place | [5] |

The strategic placement of substituents on the naphthalene core governs its electronic and steric environment. The two sulfonic acid groups confer high water solubility, a crucial attribute for many biological and industrial applications. The interplay between the amino group (ortho-, para-directing) and the nitro and sulfonic acid groups (meta-directing) creates a complex reactivity profile that can be selectively exploited.

Synthesis and Manufacturing: A Multi-Step Approach

The industrial synthesis of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is a multi-step process that demands precise control over reaction conditions to ensure high regioselectivity and yield.[3] The primary route involves the sequential sulfonation and nitration of a naphthalene precursor, followed by a selective reduction.

The synthesis typically begins with a disulfonation of naphthalene, followed by nitration and then reduction. A key precursor is 3-nitronaphthalene-1,5-disulfonic acid, which itself is an intermediate for producing 3-aminonaphthalene-1,5-disulfonic acid (C-Acid).[6] An alternative patented method combines sulfonation and nitration in a single reactor using oleum and nitric acid to streamline the process.[3]

Logical Synthesis Workflow

The following diagram outlines the principal stages in the synthesis of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid. The causality flows from the foundational naphthalene core to the final, highly functionalized product.

Caption: Generalized synthetic pathway for aminonitronaphthalene disulfonic acids.

Exemplary Synthesis Protocol: Nitration of 3-Amino-1,5-naphthalenedisulfonic Acid

This protocol is based on a described method for achieving nitration on a pre-existing aminodisulfonic acid precursor, a common strategy for directing substitution.[3]

Objective: To synthesize 3-Amino-7-nitronaphthalene-1,5-disulfonic acid via regioselective nitration.

Materials:

-

3-Amino-1,5-naphthalenedisulfonic acid (precursor)

-

Fuming nitric acid (98%+)

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask with dropping funnel and thermometer

Methodology:

-

Reactor Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath to maintain low temperatures.

-

Precursor Dissolution: Carefully add 30.3 g (0.1 mol) of 3-Amino-1,5-naphthalenedisulfonic acid to 100 mL of concentrated sulfuric acid in the flask. Stir the mixture until the solid is completely dissolved.

-

Temperature Control (Critical Step): Cool the solution to 0-5°C using the ice-salt bath. Precise temperature control is paramount to prevent unwanted side reactions and ensure the regioselectivity of the nitration at the 7-position. The existing amino and sulfonic acid groups direct the incoming nitro group.

-

Nitrating Agent Addition: Prepare a nitrating mixture by carefully adding 6.6 mL (approx. 0.15 mol) of fuming nitric acid to 25 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Slow Nitration: Add the nitrating mixture dropwise to the stirred solution of the precursor over a period of 60-90 minutes. Ensure the internal temperature does not exceed 10°C.

-

Reaction Completion: After the addition is complete, allow the reaction to stir at 5-10°C for an additional 2 hours to ensure complete conversion.

-

Product Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice. The product will precipitate out of the cold aqueous solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold, dilute brine solution to remove residual acid. The product can be further purified by recrystallization from hot water, leveraging the high water solubility of the sulfonic acid salt. The use of Mg²⁺ or Na⁺ salts can optimize crystallization.[3]

-

Drying and Storage: Dry the purified product in a vacuum oven at 60-70°C. Store the final compound in a desiccator in an amber vial at 2-8°C.[3]

Chemical Reactivity and Derivatization Potential

The reactivity of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is a composite of its functional groups. This multi-functionality allows for a range of chemical transformations, making it a versatile synthetic intermediate.[4]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to a second amino group using various reducing agents, such as hydrogen gas with a palladium-on-carbon catalyst, to yield 3,7-diaminonaphthalene-1,5-disulfonic acid.[3] This transformation is fundamental for creating symmetrical dye structures or bifunctional linkers.

-

Reactions of the Amino Group: The primary amino group is a nucleophilic center and can undergo several important reactions:

-

Diazotization: Treatment with sodium nitrite and a strong acid (e.g., HCl) converts the amino group into a diazonium salt.[3] This highly reactive intermediate is a cornerstone of azo dye synthesis, coupling with electron-rich aromatic compounds (phenols, anilines) to form brightly colored azo compounds.

-

Acylation and Alkylation: The amino group can be acylated or alkylated to introduce new functional moieties, altering the compound's solubility, steric profile, and electronic properties.

-

-

Electrophilic Aromatic Substitution: The existing substituents heavily influence further substitutions on the naphthalene ring. The precise conditions can be tuned to favor substitution at specific available positions.

Key Reaction Pathways

Caption: Major reaction pathways for derivatization.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is critical for its application, particularly in regulated fields like drug development. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[3]

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a robust method for separating the target compound from potential impurities, such as isomers or unreacted starting materials.[2][7]

Objective: To determine the purity of a sample of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid.

Instrumentation and Materials:

-

HPLC system with UV-Vis detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Sample of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Phosphoric acid in deionized water.

-

Mobile Phase B: Acetonitrile.

-

Degas both mobile phases by sonication or vacuum filtration before use.

-

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: Set based on the UV-Vis absorbance maximum of the compound (typically determined by a preliminary scan).

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to 95% A, 5% B (re-equilibration)

-

-

-

Data Analysis: Integrate the peak corresponding to 3-Amino-7-nitronaphthalene-1,5-disulfonic acid. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Purity should be <2% impurities for high-quality applications.[3]

Analytical Workflow Diagram

Caption: Standard workflow for HPLC purity analysis.

Applications in Research and Industry

The unique structure of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid makes it a valuable component in several fields.

-

Dye Manufacturing: This is its most established application. It serves as a key intermediate ("coupler" or diazo component) in the synthesis of a wide range of azo dyes used in the textile and ink industries.[3][4] Its disulfonic acid nature ensures good water solubility for the final dye product, which is essential for dyeing processes.

-

Drug Development and Diagnostics: The compound's chemical stability and reactivity make it a candidate for use in drug delivery systems.[3] The amino group provides a conjugation point for attaching the molecule to a drug, polymer, or targeting ligand. Its inherent fluorescence can be exploited for developing diagnostic agents that target specific cells or tissues for imaging purposes.[3][4]

-

Analytical Chemistry: It can be used as a reagent in various analytical methods, including spectrophotometry, where its chromophoric and fluorophoric properties are advantageous.[4]

Safety, Handling, and Storage

Proper handling of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is essential to ensure laboratory safety.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this chemical is classified as causing serious eye irritation (H319).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[8][9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] As it is hygroscopic, storage with a desiccant is recommended.[3] Keep away from strong oxidizing agents.[10]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[11]

-

Skin Contact: Wash off immediately with plenty of soap and water.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[8]

Conclusion

3-Amino-7-nitronaphthalene-1,5-disulfonic acid is a highly versatile and functionalized molecule. Its well-defined synthesis, predictable reactivity, and useful physicochemical properties make it a valuable building block in industrial chemistry and a compound of emerging interest in biomedical research. A thorough understanding of its properties, as detailed in this guide, is the foundation for unlocking its full potential in novel applications, from advanced materials to next-generation diagnostics and therapeutics.

References

- Grokipedia. (2026, January 7). Aminonaphthalenesulfonic acids.

- Kim, J., & Son, J. (n.d.). Studies on the Synthesis of 2-Aminonaphtalene Sulfonic Acids. Korea Science.

- Wikipedia. (n.d.). Aminonaphthalenesulfonic acids.

- Google Patents. (n.d.). EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid).

- ChemicalBook. (2023, July 14). 3-amino-7-nitronaphthalene-1,5-disulphonic acid | 17527-17-2.

- Benchchem. (n.d.). 3-Amino-7-nitronaphthalene-1,5-disulfonic acid | 17527-17-2.

- Google Patents. (n.d.). US4600542A - Sulphonation products of naphthalene, processes for their preparation, and their use.

- C/D/N Isotopes, Inc. (2015). Safety Data Sheet.

- ChemicalBook. (2025, July 4). 2-Amino-1,5-naphthalenedisulfonic acid | 117-62-4.

- SIELC Technologies. (2018, May 16). 3-Amino-7-nitronaphthalene-1,5-disulphonic acid.

- Oakwood Products, Inc. (n.d.). SAFETY DATA SHEET: 7-Amino-1,3-naphthalenedisulfonic acid.

- Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET: 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.

- PrepChem.com. (n.d.). Synthesis of 2-Aminonaphthalene-1,5,7-trisulfonic acid.

- WorldOfChemicals. (2013, May 29). 2-Aminonaphthalene-1,5-disulfonic acid.

- Thermo Fisher Scientific. (2011, January 27). SAFETY DATA SHEET: 8-Amino-1-naphthol-3,6-disulfonic acid, monosodium salt hydrate.

- TCI EUROPE N.V. (2024, November 20). 3-Amino-1,5-naphthalenedisulfonic Acid Disodium Salt - SAFETY DATA SHEET.

- Smolecule. (2023, August 15). Buy 3-Amino-7-nitronaphthalene-1,5-disulfonic acid | 17527-17-2.

- Google Patents. (n.d.). CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid.

- Google Patents. (n.d.). Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid.

- PubChem. (n.d.). 2-Amino-1,5-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8338.

- Sancai Industry. (n.d.). 2-Naphthylamine-1,5-disulfonic Acid: Comprehensive Technical Profile.

- SIELC Technologies. (n.d.). Separation of 3-Amino-7-nitronaphthalene-1,5-disulphonic acid on Newcrom R1 HPLC column.

- International Scholars Journals. (n.d.). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene.

- AKSci. (n.d.). 17527-17-2 3-Amino-7-nitronaphthalene-1,5-disulfonic acid.

- Echemi. (n.d.). 3-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid Safety Data Sheets.

- Sigma-Aldrich. (n.d.). 2-AMINO-1,5-NAPHTHALENEDISULFONIC ACID AldrichCPR.

- ChemicalBook. (n.d.). 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7.

- PubChem. (n.d.). 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid | C10H8N2O6S.

- Google Patents. (n.d.). JPH04210954A - Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid.

- precisionFDA. (n.d.). 7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID.

- BLD Pharm. (n.d.). 3-Aminonaphthalene-1,5-disulfonic acid | 131-27-1.

- Google Patents. (n.d.). Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid).

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-, compounds - Evaluation statement.

- Drug Development & Delivery. (n.d.). The Latest Methods in Drug Development.

Sources

- 1. 3-amino-7-nitronaphthalene-1,5-disulphonic acid | 17527-17-2 [chemicalbook.com]

- 2. 3-Amino-7-nitronaphthalene-1,5-disulphonic acid | SIELC Technologies [sielc.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 3-Amino-7-nitronaphthalene-1,5-disulfonic acid | 17527-17-2 [smolecule.com]

- 5. 17527-17-2 3-Amino-7-nitronaphthalene-1,5-disulfonic acid AKSci 9142AA [aksci.com]

- 6. EP0013395B1 - Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid - Google Patents [patents.google.com]

- 7. Separation of 3-Amino-7-nitronaphthalene-1,5-disulphonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-7-nitronaphthalene-1,5-disulfonic Acid

Foreword: A Note on Data and Scientific Rationale

The following technical guide provides a comprehensive overview of the anticipated spectroscopic profile of 3-amino-7-nitronaphthalene-1,5-disulfonic acid. As a specialized chemical intermediate, publicly available, experimentally-derived spectra for this specific molecule are scarce. Therefore, this guide adopts a predictive and exemplary methodology, grounded in established spectroscopic principles and data from closely related chemical analogs. The predicted data serves as a robust baseline for researchers, offering a well-reasoned starting point for the identification, characterization, and method development involving this compound. Every protocol and interpretation is presented with the causality and self-validating logic expected in a professional research and development setting.

Introduction: The Molecular Context

3-Amino-7-nitronaphthalene-1,5-disulfonic acid is a fascinating molecule, possessing a rich array of functional groups that dictate its chemical and physical properties. The naphthalene core provides a rigid, aromatic scaffold. The electron-donating amino group (-NH₂) and the powerful electron-withdrawing nitro group (-NO₂) create a "push-pull" system, suggesting interesting photophysical properties. The two sulfonic acid groups (-SO₃H) confer high water solubility and provide sites for further chemical modification. This unique combination of functionalities makes it a valuable intermediate in the synthesis of azo dyes and potentially in the development of fluorescent probes and other advanced materials.[1][2] Understanding its spectroscopic signature is paramount for its effective utilization and quality control.

UV-Visible Absorption and Fluorescence Spectroscopy

The electronic transitions within the aromatic system, influenced by the amino and nitro substituents, are best probed by UV-Visible and fluorescence spectroscopy.

Expertise & Experience: The Causality Behind the Spectra

The UV-Vis spectrum of a substituted naphthalene is not merely the sum of its parts. The relative positions of the amino and nitro groups are critical. In 3-amino-7-nitronaphthalene-1,5-disulfonic acid, these groups are on opposite rings, which will result in a less pronounced charge-transfer (CT) character compared to analogs where they are on the same ring.[3][4] Nevertheless, a distinct CT band is expected at a longer wavelength than the typical π-π* transitions of the naphthalene core itself. The sulfonic acid groups are not strong chromophores but will influence the overall electronic environment and ensure solubility in polar solvents.

Fluorescence in nitroaromatic compounds is often quenched. However, the presence of a strong electron-donating group like an amino group can, in some cases, lead to detectable emission.[3] The fluorescence is expected to be highly sensitive to the solvent environment, with increasing solvent polarity likely causing a red-shift (bathochromic shift) in the emission maximum and a decrease in the fluorescence quantum yield due to stabilization of the charge-transfer excited state and enhancement of non-radiative decay pathways.[3][5]

Predicted Spectroscopic Data: UV-Vis and Fluorescence

The following table summarizes the predicted optical properties in an aqueous, neutral pH buffer.

| Parameter | Predicted Value | Rationale & Comments |

| λmax (Absorption) | ~230 nm, ~280 nm, ~380-420 nm | The shorter wavelength peaks correspond to the π-π* transitions of the naphthalenic system, similar to naphthalene-1,5-disulfonic acid. The broad, lower energy band is attributed to the intramolecular charge-transfer (ICT) transition from the amino to the nitro group.[3][6][7] |

| Molar Absorptivity (ε) | Moderate for ICT band | The spatial separation of the donor and acceptor groups may lead to a lower molar absorptivity for the ICT band compared to analogs with more direct conjugation. |

| λmax (Emission) | ~500-550 nm (in water) | A significant Stokes shift is expected due to the charge-transfer nature of the excited state. The emission is likely to be broad and solvatochromic.[3] |

| Fluorescence Quantum Yield (ΦF) | Low (< 0.05) | Nitroaromatics are known fluorescence quenchers. While the amino group can enhance emission, the overall quantum yield is predicted to be low in polar solvents.[3][4] |

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

This protocol outlines a self-validating system for acquiring reliable data.

-

Preparation of Stock Solution: Accurately weigh approximately 10 mg of 3-amino-7-nitronaphthalene-1,5-disulfonic acid and dissolve it in 100 mL of a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to create a stock solution. The use of a buffer is critical to maintain a consistent ionization state of the amino and sulfonic acid groups.

-

Serial Dilution: Prepare a series of dilutions from the stock solution to determine a concentration that yields an absorbance between 0.1 and 1.0 at the λmax of the ICT band. This ensures adherence to the Beer-Lambert law.

-

UV-Vis Spectrum Acquisition:

-

Use a dual-beam spectrophotometer.

-

Use the same buffered solvent as a reference in the blank cuvette.

-

Scan from 200 nm to 600 nm.

-

Record the absorbance maxima (λmax) and their corresponding absorbance values.

-

-

Fluorescence Spectrum Acquisition:

-

Use a spectrofluorometer.

-

Excite the sample at the λmax of the ICT band (predicted to be ~380-420 nm).

-

Scan the emission spectrum from the excitation wavelength + 20 nm up to 700 nm.

-

To validate, acquire an excitation spectrum by setting the emission monochromator to the observed emission maximum and scanning the excitation wavelengths. The excitation spectrum should resemble the absorption spectrum.

-

-

Quantum Yield Determination (Comparative Method):

-

Select a well-characterized fluorescent standard with an emission range similar to the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard, ensuring the absorbance is below 0.1 to avoid inner filter effects.

-

Calculate the quantum yield using the standard formula, correcting for the refractive index of the solvents.

-

Workflow for Photophysical Analysis

Caption: Workflow for UV-Vis and fluorescence analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of the compound in solution.

Expertise & Experience: Predicting the NMR Landscape

The ¹H NMR spectrum will be defined by the aromatic protons on the naphthalene core. Due to the substitution pattern, we expect four distinct aromatic proton signals, each likely appearing as a doublet or a singlet, depending on the coupling with adjacent protons. The sulfonic acid groups will cause a downfield shift (deshielding) of adjacent protons, while the amino group will cause an upfield shift (shielding). The nitro group's strong deshielding effect will be most pronounced on the protons in its vicinity. The chemical shifts will be highly pH-dependent, especially for protons near the amino and sulfonic acid groups.

In the ¹³C NMR spectrum, we anticipate ten distinct signals for the ten carbon atoms of the naphthalene core, as the substitution pattern removes all symmetry. The carbons directly attached to the electron-withdrawing sulfonic acid and nitro groups will be significantly deshielded (shifted downfield). Conversely, the carbon attached to the amino group will be shielded (shifted upfield).

Predicted Spectroscopic Data: ¹H and ¹³C NMR

The following data is predicted for a sample dissolved in D₂O. Chemical shifts are referenced to an internal standard (e.g., DSS).

Table 2: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| H-2 | 7.8 - 8.0 | d | Ortho to -NH₂ (shielding), meta to -SO₃H (deshielding). |

| H-4 | 8.2 - 8.4 | d | Ortho to -SO₃H (deshielding), meta to -NH₂. |

| H-6 | 8.8 - 9.0 | d | Ortho to -SO₃H and meta to -NO₂ (strong deshielding). |

| H-8 | 8.5 - 8.7 | d | Ortho to -NO₂ (strong deshielding), meta to -SO₃H. |

Table 3: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-1, C-5 | 135 - 145 | Attached to -SO₃H, deshielded. |

| C-3 | 145 - 155 | Attached to -NH₂, shielded relative to other substituted carbons. |

| C-7 | 148 - 158 | Attached to -NO₂, strongly deshielded. |

| Quaternary (C-9, C-10) | 125 - 135 | Bridgehead carbons. |

| CH Carbons | 115 - 130 | Aromatic CH carbons, influenced by adjacent substituents. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, typically D₂O for this water-soluble compound. Add a small, known amount of an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to confirm the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR for Validation (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish which protons are spin-coupled (i.e., adjacent).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

-

NMR Analysis Workflow

Caption: Workflow for complete NMR structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides a "fingerprint" of the molecule by identifying the vibrational modes of its functional groups.

Expertise & Experience: Interpreting the Vibrational Signature

The IR spectrum will be dominated by strong, characteristic absorptions from the functional groups. The two sulfonic acid groups will produce very strong and broad O-H stretching bands and characteristic S=O stretching absorptions. The nitro group has two very strong and easily identifiable stretching vibrations (symmetric and asymmetric). The N-H stretching of the primary amine will appear as two distinct peaks in the high-frequency region. The aromatic C-H and C=C stretching vibrations of the naphthalene ring will also be present, though they may be obscured by the stronger bands.

Predicted Spectroscopic Data: IR

The following table summarizes the key predicted IR absorption bands for a solid-state sample (KBr pellet or ATR).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3400 - 3500 | Medium | N-H asymmetric and symmetric stretching (primary amine) |

| 2800 - 3300 | Strong, Broad | O-H stretching (from -SO₃H, likely hydrogen-bonded) |

| 1600 - 1630 | Medium | N-H bending (scissoring) |

| 1500 - 1560 | Strong | N=O asymmetric stretching (-NO₂) |

| 1450 - 1500 | Medium | Aromatic C=C stretching |

| 1330 - 1370 | Strong | N=O symmetric stretching (-NO₂) |

| 1150 - 1250 | Very Strong | S=O asymmetric stretching (-SO₃H) |

| 1030 - 1080 | Very Strong | S=O symmetric stretching (-SO₃H) |

| 700 - 900 | Medium-Strong | Aromatic C-H out-of-plane bending (fingerprint region) |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry both the sample and spectroscopic grade KBr to remove water, which has a strong IR absorbance.

-

Grind 1-2 mg of the sample with ~100 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum of the clean crystal.

-

Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.

-

-

Spectrum Acquisition:

-

Acquire a background spectrum of either the blank KBr pellet or the empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and offering further structural clues.

Expertise & Experience: Predicting Fragmentation

For a highly polar and non-volatile molecule like this, Electrospray Ionization (ESI) is the method of choice. In negative ion mode (ESI-), we would expect to see the deprotonated molecular ion [M-H]⁻ as the base peak. Due to the presence of two sulfonic acid groups, a doubly charged ion [M-2H]²⁻ might also be observed. Fragmentation would likely involve the loss of SO₃ (80 Da) and potentially NO₂ (46 Da). High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental formula of the molecular ion and its fragments to within a few parts per million (ppm).

Predicted Spectroscopic Data: Mass Spectrometry

Molecular Formula: C₁₀H₈N₂O₈S₂ Monoisotopic Mass: 347.9722 Da

| Ion | Predicted m/z (Negative Mode) | Rationale |

| [M-H]⁻ | 346.9644 | Single deprotonation (most likely from a sulfonic acid group). |

| [M-2H]²⁻ | 172.9786 | Double deprotonation. |

| [M-H-SO₃]⁻ | 266.9995 | Loss of sulfur trioxide from the molecular ion. |

| [M-H-NO₂]⁻ | 300.9845 | Loss of nitrogen dioxide from the molecular ion. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µM) in a suitable solvent system, such as 50:50 acetonitrile:water. For negative ion mode, adding a trace amount of a weak base like ammonium hydroxide can enhance deprotonation.[8]

-

Instrumentation Setup:

-

Use an ESI source coupled to a mass analyzer (e.g., Q-TOF, Orbitrap).

-

Set the instrument to negative ion detection mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

For fragmentation data (MS/MS), select the [M-H]⁻ ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.

-

Mass Spectrometry Validation Logic

Caption: Logical flow for structural confirmation by mass spectrometry.

Conclusion and Outlook

This technical guide provides a comprehensive, albeit predictive, spectroscopic framework for 3-amino-7-nitronaphthalene-1,5-disulfonic acid. The data and protocols herein are designed to empower researchers in drug development, materials science, and analytical chemistry to confidently work with this compound. The interplay of the electron-donating and -withdrawing groups on the naphthalene scaffold suggests a rich field for further investigation, particularly in the development of environmentally-sensitive fluorescent probes. The validation workflows presented for each technique ensure that when experimental data is acquired, it can be interpreted with a high degree of scientific rigor and confidence.

References

-

Gepshtein, R., et al. (2021). Making Nitronaphthalene Fluoresce. The Journal of Physical Chemistry Letters. Available at: [Link][3][4]

- Corkill, J. M., & Graham-Bryce, I. J. (1960s). Emission of amino derivatives of mono- and dinitronaphthalenes. Referenced in Gepshtein et al. (2021).

-

Meech, S. R., et al. (1983). Photophysics of 1-aminonaphthalenes. Journal of the Chemical Society, Faraday Transactions 2. Available at: [Link][5]

-

SIELC Technologies (2018). 3-Amino-7-nitronaphthalene-1,5-disulphonic acid. SIELC HPLC Application Note. Available at: [Link][8]

-

SIELC Technologies. UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid. SIELC Spectral Database. Available at: [Link][6]

-

Chen, J., Wenger, J.C., & Venables, D.S. (2011). Near-ultraviolet absorption cross sections of nitrophenols and their potential influence on tropospheric oxidation capacity. The Journal of Physical Chemistry A. (Note: While not on the exact molecule, this provides context for UV absorption of nitroaromatics). Available at: [Link][7]

Sources

- 1. Photophysics of 1-aminonaphthalenes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. hmdb.ca [hmdb.ca]

- 3. Making Nitronaphthalene Fluoresce - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid | SIELC Technologies [sielc.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-Amino-7-nitronaphthalene-1,5-disulphonic acid | SIELC Technologies [sielc.com]

3-Amino-7-nitronaphthalene-1,5-disulfonic acid solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid. Intended for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to establish robust, first-principles-based methodologies for solubility assessment. We will explore the theoretical underpinnings of this molecule's solubility, detail validated protocols for both thermodynamic and kinetic solubility determination, and discuss the critical influence of pH. The experimental designs herein are presented as self-validating systems, ensuring the generation of reliable and reproducible data essential for applications ranging from biological screening to process chemistry.

Introduction: Understanding the Molecule

3-Amino-7-nitronaphthalene-1,5-disulfonic acid is a complex aromatic compound characterized by a rigid naphthalene core functionalized with both strongly hydrophilic and ionizable groups. A precise understanding of its structure is paramount to predicting and interpreting its solubility.

-

Core Structure: A hydrophobic bicyclic aromatic naphthalene system.

-

Hydrophilic Groups: Two sulfonic acid (-SO₃H) groups. These are strongly acidic (pKa < 1) and will exist as anionic sulfonates (-SO₃⁻) across a vast majority of the aqueous pH range, contributing significantly to water solubility.[1]

-

Ionizable Groups:

-

An aromatic amino (-NH₂) group. This group is basic, and its protonation state (neutral -NH₂ vs. cationic -NH₃⁺) is dependent on the solution pH, typically with a pKa in the acidic range (approx. 2-4).[2]

-

A nitro (-NO₂) group. This is a strong electron-withdrawing group that influences the electronic properties of the aromatic system but is not ionizable.

-

The solubility of this molecule is therefore a delicate interplay between the water-avid sulfonate groups and the hydrophobic core, further modulated by the pH-dependent charge of the amino group.[3][4] Accurate solubility data is a cornerstone of successful research and development, impacting everything from the reliability of in vitro biological assays to the feasibility of formulation and large-scale synthesis.[5][6][7]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the field, "solubility" can refer to two distinct measurements. The choice of which to pursue depends entirely on the application.

-

Thermodynamic Solubility: This is the true, equilibrium saturation concentration of a compound in a solvent. It is achieved by allowing excess solid to equilibrate with the solvent over an extended period (e.g., >24 hours).[7][8] This value is critical for formulation, pre-clinical development, and understanding biopharmaceutical properties. The gold standard for this measurement is the shake-flask method, which is outlined in regulatory guidelines like OECD 105.[9][10][11][12]

-

Kinetic Solubility: This is a high-throughput measurement that determines the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO).[13][14][15] The incubation times are short (1-2 hours).[5][13] While not a true equilibrium value, it is invaluable in early-stage discovery for rapidly flagging compounds that may present solubility challenges in biological assays.[6]

Protocol I: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility and is based on the OECD 105 Guideline.[9][16] It is the authoritative method for generating precise solubility data.

Causality of Experimental Design: The long incubation period with continuous agitation is essential to overcome the kinetic barriers of dissolution and ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.[8] Centrifugation followed by filtration is a mandatory dual step to rigorously remove all undissolved particulates, which would otherwise lead to an overestimation of solubility. HPLC-UV is selected for quantification due to the molecule's strong UV chromophore, providing high sensitivity and selectivity.[7][17][18]

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 2-5 mg of solid 3-amino-7-nitronaphthalene-1,5-disulfonic acid into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 hours to ensure equilibrium is reached.[8]

-

Phase Separation:

-

Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully collect the supernatant and pass it through a 0.22 µm filter to remove any remaining fine particles. This dual clarification is critical for accuracy.

-

-

Quantification:

-

Prepare a set of calibration standards of the compound in the analysis solvent (e.g., 50:50 acetonitrile:water).

-

Analyze the filtered supernatant and the standards by a validated HPLC-UV method.

-

Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol II: Kinetic Solubility Determination

This high-throughput protocol is designed for rapid assessment in early-stage research.

Causality of Experimental Design: This method mimics the process of compound addition in many automated biological screens, where a DMSO stock is diluted into an aqueous medium.[13][14] Precipitation occurs because the compound is supersaturated upon the "solvent-shift" from DMSO to buffer. Nephelometry (light scattering) is a direct, rapid measure of this precipitation.[5][6][13] The short incubation time is a defining feature, prioritizing speed over achieving true equilibrium.[13]

Step-by-Step Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock into the wells of a 96-well microtiter plate.

-

Precipitation Induction: Add aqueous buffer (e.g., 98 µL of PBS, pH 7.4) to each well to achieve the final desired compound concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., 2%).[15]

-

Incubation: Mix the plate briefly and incubate at room temperature for 2 hours.[13]

-

Detection (Nephelometry): Place the microtiter plate in a nephelometer and measure the light scattering in each well. The intensity of scattered light is proportional to the amount of precipitate formed.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a buffer-only control.

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

The Critical Role of pH

For an ionizable molecule like 3-amino-7-nitronaphthalene-1,5-disulfonic acid, a single solubility value at one pH is insufficient. A pH-solubility profile is required.

Causality: The net charge of the molecule changes dramatically with pH.

-

Low pH (e.g., < 2): The sulfonic acid groups are anionic (-SO₃⁻) and the amino group is protonated and cationic (-NH₃⁺). The molecule exists as a zwitterion with high polarity.

-

Mid pH (e.g., 4-9): The sulfonic acid groups remain anionic (-SO₃⁻) while the amino group is neutral (-NH₂). The molecule carries a net negative charge.

-

High pH (e.g., > 10): The state is the same as in the mid-pH range.

Solubility is often lowest near the isoelectric point and increases at pH extremes where the molecule carries a net positive or negative charge, enhancing its interaction with polar water molecules.[2][4][19] Therefore, the thermodynamic solubility protocol should be repeated using a series of buffers across a physiologically and chemically relevant pH range (e.g., pH 2.0, 5.0, 7.4, and 9.0).

Caption: Relationship between pH, molecular charge, and solubility.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for direct comparison.

Table 1: Hypothetical Solubility Profile of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid

| Solvent/Condition | Solubility Type | Value (µg/mL) | Interpretation & Field Insight |

| Water, pH 2.0 | Thermodynamic | > 2000 | High solubility due to zwitterionic state. Suitable for acidic process chemistry. |

| PBS, pH 7.4 | Thermodynamic | > 2000 | Excellent solubility under physiological conditions. Low risk for precipitation in in vitro bioassays. |

| PBS, pH 7.4 | Kinetic | > 200 | Very high kinetic solubility. Unlikely to cause issues in HTS screens using DMSO stocks. |

| Ethanol | Thermodynamic | 50 - 100 | Moderate solubility. Ethanol could be a component in a co-solvent formulation. |

| DMSO | Miscible | > 200,000 | Highly soluble. Confirms its suitability as a solvent for creating high-concentration stock solutions. |

Interpretation: The disulfonic acid groups dominate the solubility profile, rendering the compound highly water-soluble across a wide pH range. The data suggests that from a purely solubility-based perspective, this compound is highly tractable for both biological testing and potential aqueous-based formulations. The moderate solubility in ethanol indicates that while primarily hydrophilic, some organic character from the naphthalene core persists.

Conclusion

The solubility of 3-amino-7-nitronaphthalene-1,5-disulfonic acid is governed by its two highly polar sulfonic acid functions, making it exceptionally soluble in aqueous media. However, a rigorous and context-aware experimental approach is necessary for generating data that is fit-for-purpose. By distinguishing between thermodynamic and kinetic solubility and systematically evaluating the impact of pH, researchers can build a comprehensive solubility profile. This profile is not merely a set of numbers, but an essential tool for guiding experimental design, mitigating risks in drug discovery pipelines, and accelerating the development of chemical and pharmaceutical products.

References

-

Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]

-

Title: Test No. 105: Water Solubility Source: OECD URL: [Link]

-

Title: Test No. 105: Water Solubility Source: OECD URL: [Link]

-

Title: OECD 105 - Water Solubility Source: Situ Biosciences URL: [Link]

-

Title: OECD 105 - Water Solubility Test at 20°C Source: Analytice URL: [Link]

-

Title: In vitro solubility assays in drug discovery Source: PubMed URL: [Link]

-

Title: In-vitro Thermodynamic Solubility Source: Protocols.io URL: [Link]

-

Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

-

Title: Thermodynamic Solubility Assay Source: Domainex URL: [Link]

-

Title: Kinetic Solubility - In Vitro Assay Source: Charnwood Discovery URL: [Link]

-

Title: Solubility testing in accordance with the OECD 105 Source: FILAB URL: [Link]

-

Title: ADME Solubility Assay Source: BioDuro URL: [Link]

-

Title: Thermodynamic Solubility Assay Source: Evotec URL: [Link]

-

Title: Naphthalene Sulphonate Source: Klar Kimya URL: [Link]

-

Title: NAPHTHALENE SULFONATE Source: Ataman Kimya URL: [Link]

-

Title: NAPHTHALENE SULFONATE Source: Ataman Kimya URL: [Link]

-

Title: Sulfonation of Naphthalene Source: ACS Publications URL: [Link]

-

Title: 3-Amino-7-nitronaphthalene-1,5-disulphonic acid Source: SIELC Technologies URL: [Link]

-

Title: Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K Source: Taylor & Francis Online URL: [Link]

-

Title: Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility Source: ResearchGate URL: [Link]

-

Title: Why are amino acids usually more soluble at pH extremes than they are at neutral pH? Source: ResearchGate URL: [Link]

-

Title: Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins Source: PMC - NIH URL: [Link]

-

Title: Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility Source: Semantic Scholar URL: [Link]

Sources

- 1. Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. enamine.net [enamine.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. evotec.com [evotec.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. filab.fr [filab.fr]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 3-Amino-7-nitronaphthalene-1,5-disulfonic acid (CAS 17527-17-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-7-nitronaphthalene-1,5-disulfonic acid, with the CAS number 17527-17-2, is a sulfonated aromatic amine that holds significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique structural arrangement, featuring an amino group, a nitro group, and two sulfonic acid moieties on a naphthalene core, imparts a distinct reactivity profile. This guide provides a comprehensive overview of its chemical and physical properties, outlines plausible synthetic routes, discusses its analytical characterization, and explores its primary applications, with a focus on its role as a crucial intermediate in the production of azo dyes. Furthermore, this document details essential safety and handling protocols to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

3-Amino-7-nitronaphthalene-1,5-disulfonic acid is a complex organic molecule with the molecular formula C₁₀H₈N₂O₈S₂ and a molecular weight of 348.31 g/mol . The presence of two sulfonic acid groups renders the compound highly water-soluble, a key characteristic for its application in aqueous reaction media. The amino group acts as a directing group in electrophilic aromatic substitution and is the primary site for diazotization reactions. Conversely, the nitro group is a strong electron-withdrawing group, influencing the overall electronic properties of the naphthalene ring system.

Table 1: Physicochemical Properties of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid

| Property | Value | Source |

| CAS Number | 17527-17-2 | [1][2][3] |

| Molecular Formula | C₁₀H₈N₂O₈S₂ | [3] |

| Molecular Weight | 348.31 g/mol | [3] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| Solubility | High in water | Inferred from the presence of sulfonic acid groups |

| Storage Temperature | Store in a cool, dry place | [1] |

Synthesis and Purification

The synthesis of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is a multi-step process that typically begins with the sulfonation of naphthalene, followed by nitration and subsequent reduction of the nitro group.

Synthesis Pathway

A plausible synthetic route involves the following key transformations:

-

Disulfonation of Naphthalene: Naphthalene is first treated with a sulfonating agent, such as oleum (fuming sulfuric acid), to introduce two sulfonic acid groups. The positions of sulfonation are temperature-dependent, with the 1,5-isomer being a common product under specific conditions.

-

Nitration: The resulting naphthalene-1,5-disulfonic acid is then nitrated. The sulfonic acid groups are meta-directing, leading to the introduction of a nitro group at either the 3- or 7-position.

-

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as iron powder in an acidic medium or catalytic hydrogenation.

Sources

An In-Depth Technical Guide to 3-Amino-7-nitronaphthalene-1,5-disulfonic Acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid, a key intermediate in the synthesis of various dyes and a compound with potential applications in analytical chemistry and materials science. This document delves into its molecular structure, physicochemical properties, detailed synthesis protocols, and key applications, offering valuable insights for professionals in chemical research and development.

Introduction

3-Amino-7-nitronaphthalene-1,5-disulfonic acid, a complex naphthalene derivative, is a bifunctional molecule featuring both an amino and a nitro group, along with two sulfonic acid moieties. This unique combination of functional groups imparts specific chemical reactivity and properties, making it a valuable precursor in various chemical syntheses. Its primary industrial significance lies in its role as a crucial intermediate for azo dyes. This guide aims to provide a detailed technical resource on its core characteristics and scientific applications.

Compound Identification and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3-amino-7-nitronaphthalene-1,5-disulfonic acid | [1] |

| CAS Number | 17527-17-2 | [2][3] |

| Molecular Formula | C₁₀H₈N₂O₈S₂ | [1] |

| Molecular Weight | 348.3 g/mol | [1] |

| InChI | InChI=1S/C10H8N2O8S2/c11-5-1-7-8(9(2-5)21(15,16)17)3-6(12(13)14)4-10(7)22(18,19)20/h1-4H,11H2,(H,15,16,17)(H,18,19,20) | [1] |

| SMILES | C1=C(C=C(C2=C1C(=CC(=C2)[O-])S(=O)(=O)O)S(=O)(=O)O)N | [1] |

| Appearance | White powder | [4] |

| Solubility | Insoluble in water | [4] |

Molecular Structure and Spectroscopic Analysis

The molecular structure of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is characterized by a naphthalene core substituted with an amino group at the 3-position, a nitro group at the 7-position, and sulfonic acid groups at the 1- and 5-positions.

Caption: 2D molecular structure of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amino group should appear in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected in the ranges of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The S=O stretching vibrations of the sulfonic acid groups (SO₃H) will be prominent in the 1000-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and C=C stretching bands for the naphthalene ring will be observed in the 1450-1600 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will display signals corresponding to the aromatic protons on the naphthalene ring. Due to the complex substitution pattern, the signals are expected to be multiplets in the aromatic region (typically 7.0-9.0 ppm). The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro and sulfonic acid groups. The protons of the amino group may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show ten distinct signals for the carbon atoms of the naphthalene ring. The chemical shifts will be significantly affected by the attached functional groups. Carbons attached to the sulfonic acid and nitro groups will be shifted downfield, while the carbon attached to the amino group will be shifted upfield compared to unsubstituted naphthalene.

Synthesis

The synthesis of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is a multi-step process starting from naphthalene. The key steps involve sulfonation, nitration, and subsequent reduction of the nitro group.

Caption: Synthetic pathway for 3-Amino-7-nitronaphthalene-1,5-disulfonic acid.

Experimental Protocol: Synthesis of 3-Nitronaphthalene-1,5-disulfonic Acid (Precursor)

This protocol is based on the method described in patent EP0013395B1[2][5].

Step 1: Sulfonation of Naphthalene

-

Naphthalene is sulfonated using an excess of 20% oleum at a temperature of 20-50°C to produce naphthalene-1,5-disulfonic acid[5].

-

The reaction mixture is carefully diluted with water.

-

The product, naphthalene-1,5-disulfonic acid, can be isolated by precipitation.

Step 2: Nitration of Naphthalene-1,5-disulfonic Acid

-

The obtained naphthalene-1,5-disulfonic acid is then nitrated.

-

Nitrosulfuric acid is added to the reaction mixture at a controlled temperature between 10°C and 60°C[2][5].

-

The resulting 3-nitronaphthalene-1,5-disulfonic acid can be isolated by precipitation, for instance, as its magnesium salt[2][5].

Experimental Protocol: Reduction of 3-Nitronaphthalene-1,5-disulfonic Acid

The reduction of the nitro group to an amino group can be achieved using various methods. A common industrial method is the Béchamp reduction using iron filings in an acidic medium, or alternatively, using sodium sulfhydrate[6][7].

Step 3: Reduction of the Nitro Group (Illustrative Protocol)

-

An aqueous solution of 3-nitronaphthalene-1,5-disulfonic acid is prepared and neutralized.

-

The solution is heated to approximately 90-100°C in a reaction vessel equipped with a stirrer[6].

-

Iron powder is gradually added to the heated solution while maintaining a slightly acidic to neutral pH (5.5-8.5)[6].

-

The reaction is monitored for the disappearance of the starting material.

-

Upon completion, the hot solution is filtered to remove iron oxides and unreacted iron.

-

The filtrate containing the desired 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is then cooled.

-

The product can be precipitated by acidification or salting out, followed by filtration and drying[7].

Applications

Dye Intermediate

The primary and most well-established application of 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is as an intermediate in the synthesis of azo dyes. It serves as a diazo component in the manufacturing of reactive dyes for cellulosic fibers.

Example: Synthesis of C.I. Reactive Brown 46 3-Amino-7-nitronaphthalene-1,5-disulfonic acid is diazotized and then coupled with 8-Aminonaphthalene-2-sulfonic acid. This product is further diazotized and coupled again with 8-Aminonaphthalene-2-sulfonic acid. The resulting disazo compound is then condensed with 2,4,6-Trichloro-1,3,5-triazine and 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate to yield C.I. Reactive Brown 46, a yellow-light brown dye[8].

Analytical Chemistry